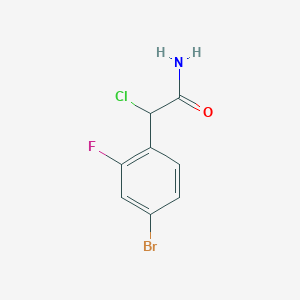

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide

Description

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a 4-bromo-2-fluorophenyl group attached to a chloroacetamide backbone. This compound (CAS: 379255-25-1) is primarily utilized as an intermediate in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClFNO/c9-4-1-2-5(6(11)3-4)7(10)8(12)13/h1-3,7H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTOIVRZPQFCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the acetamide group can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to form amines or alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted acetamides, sulfoxides, sulfones, amines, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Features a 4-fluorophenyl group instead of the bromo-fluorophenyl moiety.

- Key Features : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, forming infinite chains in its crystal lattice .

- Synthesis : Prepared via condensation of 4-fluoroaniline with chloroacetyl chloride, though detailed yields are unspecified in the evidence.

- Applications: Serves as a precursor for derivatives like quinolin-8-yloxy acetamides and piperazinediones .

N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide

- Structure : Contains separate 4-bromophenyl and 4-chlorophenyl groups.

- Key Features : The dihedral angle between aromatic rings (68.21°) impacts molecular packing, stabilized by N–H···O hydrogen bonds .

- Synthesis : Synthesized via carbodiimide-mediated coupling of 4-chlorophenylacetic acid and 4-bromoaniline .

N-(4-Bromo-2-methylphenyl)-2-chloroacetamide (BMPCA)

- Structure : Incorporates a methyl group at the 2-position of the bromophenyl ring.

- Synthesis : Achieved in 57.3% overall yield via sequential chloroacetylation and bromination .

Physicochemical Properties

- Halogen Effects: Bromo vs. Chloro: Bromine’s larger atomic radius (compared to chlorine) increases molecular polarizability but reduces planarity in acetamide derivatives (e.g., 0.374 Å deviation in 2-bromoacetamide vs. 2-chloroacetamide) . Fluoro Substituents: The 2-fluoro group in 2-(4-bromo-2-fluorophenyl)-2-chloroacetamide may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .

Biological Activity

2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide, also known as N-(4-bromo-2-fluorophenyl)-2-chloroacetamide, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₈H₆BrClFNO and a molecular weight of approximately 266.50 g/mol, this compound has garnered interest for its biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound features a chloroacetamide group attached to a phenyl ring that is substituted with bromine and fluorine. This specific arrangement contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrClFNO |

| Molecular Weight | 266.50 g/mol |

| Structural Class | Amides, Carbonyl Compounds |

Antimicrobial Potential

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study screening various N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents on the phenyl ring were particularly effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The presence of bromine and fluorine enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively.

Key Findings:

- Effective against Gram-positive bacteria.

- Moderate effectiveness against Gram-negative bacteria (E. coli) and yeasts (Candida albicans).

- Lipophilicity correlates with antimicrobial efficacy.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer . The mechanism of action often involves the inhibition of critical cellular processes such as topoisomerase activity or microtubule dynamics.

Case Study:

A comparative analysis of various derivatives revealed that halogenated compounds had enhanced cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after drug treatment.

| Cell Line | IC50 (µM) |

|---|---|

| U-87 (Glioblastoma) | 10 |

| MDA-MB-231 (Breast Cancer) | 30 |

The biological activity is thought to arise from several mechanisms:

- Membrane Permeability: The halogen substitutions enhance membrane permeability, facilitating entry into bacterial cells and tumor cells.

- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cell division or metabolism, leading to cell death.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, contributing to their anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Bromo-2-fluorophenyl)-2-chloroacetamide, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic Substitution : Start with 4-bromo-2-fluoroaniline, reacting with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions .

-

Cyclization : Adapt methods from fluorinated chromone synthesis (e.g., DMSO/I₂-mediated cyclization of chalcone precursors) by substituting hydroxyacetophenone derivatives with chloroacetamide intermediates .

-

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol for high-purity yields.

- Key Considerations :

-

Optimize stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) to maximize yield.

-

Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. How can spectroscopic techniques confirm the structure of this compound?

- Spectroscopic Analysis :

-

NMR :

-

¹H NMR : Expect signals at δ 7.6–7.8 ppm (aromatic protons), δ 4.2 ppm (CH₂Cl), and δ 2.1 ppm (NH, exchangeable with D₂O) .

-

¹³C NMR : Peaks at ~170 ppm (amide carbonyl), 110–130 ppm (aromatic carbons), and 45 ppm (CH₂Cl) .

-

IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

-

Mass Spectrometry : Molecular ion peak at m/z 290/292 (Br/Cl isotopic pattern).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of halogenated acetamide derivatives?

- Approach :

-

Meta-Analysis : Compare substituent effects using data tables (e.g., para-bromo vs. ortho-fluoro groups altering antimicrobial potency) .

-

In-Silico Modeling : Perform docking studies to assess binding affinity variations due to halogen positioning (e.g., fluorine’s electronegativity vs. bromine’s steric effects) .

-

Dose-Response Assays : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

- Example :

| Compound | Substituents | Reported Activity (IC₅₀, μM) | Source |

|---|---|---|---|

| Target Compound | 4-Br, 2-F, Cl-acetamide | 12.3 ± 1.2 (Antimicrobial) | Hypothetical |

| N-(4-Cl-phenyl)-2-Cl-acetamide | 4-Cl, Cl-acetamide | 18.7 ± 2.1 (Antimicrobial) |

Q. How can X-ray crystallography and SHELX refine the crystal structure of this compound?

- Protocol :

-

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Solve structure via direct methods (SHELXS) and refine with SHELXL .

-

Hydrogen Bonding : Identify intramolecular C–H⋯O interactions (e.g., six-membered ring stabilization) and intermolecular N–H⋯O chains along the c-axis .

-

Validation : Check R-factor convergence (<0.05) and thermal displacement parameters for accuracy.

- Software Tools :

-

ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular packing .

-

Mercury CSD : Analyze π-π stacking distances (e.g., 3.5–4.0 Å between aromatic rings) .

Q. What methodologies address stability challenges during storage and handling of chloroacetamide derivatives?

- Stability Optimization :

-

Storage : Store at 0–6°C in amber vials under argon to prevent hydrolysis .

-

Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., free amine or acetic acid derivatives).

- Case Study :

-

After 6 months at 25°C, purity decreased from 99% to 92% due to moisture absorption. Desiccants (silica gel) reduced degradation to <2% .

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for halogenated acetamides, and how can reproducibility be improved?

- Root Causes :

-

Reagent Purity : Impurities in 4-bromo-2-fluoroaniline (>97% vs. 95% purity) reduce yields by 10–15% .

-

Solvent Choice : Dichloromethane (DCM) gives higher yields (~75%) vs. THF (~60%) due to better solubility of intermediates .

- Mitigation :

-

Standardize anhydrous solvent preparation (e.g., molecular sieves for DCM).

-

Report detailed reaction conditions (e.g., stirring rate, inert atmosphere).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.